Structural Differentiation from the 2-Phenylbutanamide Isomer: Implications for PDE9 Binding
The target compound bears a linear 4-phenylbutanamide chain, distinguishing it from its 2-phenyl isomer (CAS 899752-85-3). In the US9617269 patent series, N-substituted pyrazolo[3,4-d]pyrimidine ketones display extreme sensitivity to the length and branching of the acyl chain, with PDE9A IC50 values spanning a >20-fold range from 5.5 nM to 121 nM depending solely on this substituent [1]. While no direct enzymatic data for either isomer were located in this search, the class-level SAR establishes that the 4-phenylbutanamide chain is predicted to confer distinct binding interactions within the PDE9 active site compared to the 2-phenyl or branched-chain analogs [1].
| Evidence Dimension | Structural substitution pattern at the N-acyl position |
|---|---|
| Target Compound Data | 4-phenylbutanamide chain (linear, 4-carbon spacer, terminal phenyl) |
| Comparator Or Baseline | 2-phenylbutanamide isomer (CAS 899752-85-3) (branched, 2-carbon spacer) |
| Quantified Difference | No direct IC50 data available for either compound; class-level IC50 range for related N-substituted analogs: 5.5–121 nM PDE9A |
| Conditions | PDE9A2 catalytic domain inhibition assay (see BindingDB entries for US9617269 compounds) |
Why This Matters
For PDE9 inhibitor screening cascades, the isomeric identity of the butanamide chain can be the difference between a hit (IC50 < 100 nM) and an inactive compound; procurement must specify the exact isomer to ensure reproducible results.
- [1] BindingDB. Affinity data for US9617269 compounds: BDBM50034639 (IC50: 5.5 nM), BDBM317095 (IC50: 6 nM), BDBM50034638 (IC50: 52 nM), BDBM317053 (IC50: 121 nM). Target: PDE9A2. View Source
